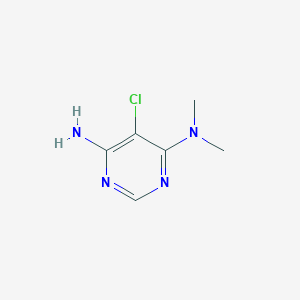

5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine

Description

Historical Context and Emergence in Chemical Research

The study of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine represents a specialized branch of heterocyclic chemistry that has evolved alongside advancements in pyrimidine derivative synthesis. Pyrimidine scaffolds gained prominence in the mid-20th century due to their biological relevance in nucleic acids and coenzymes, with synthetic analogs emerging as critical tools for pharmaceutical development. While the exact first synthesis date of this specific compound remains undocumented, its structural framework aligns with chloropyrimidine derivatives that became systematically explored during the 1970s–1980s, particularly for their potential as kinase inhibitors and antimicrobial agents.

The compound’s emergence likely stemmed from methodological innovations in nucleophilic substitution reactions. Early synthetic routes for analogous chloropyrimidines involved phosphorus oxychloride-mediated chlorination of hydroxyl precursors, a strategy adapted from procedures used for 6-chloro-2,4-diaminopyrimidine derivatives. For instance, the chlorination of dimethylamine-substituted pyrimidine intermediates under reflux conditions provided a template for developing N4,N4-dimethyl variants. These historical synthetic approaches laid the groundwork for optimizing the regioselective introduction of chlorine and dimethylamino groups at the 5, 4, and 6 positions of the pyrimidine ring.

Key milestones in its characterization include the resolution of its molecular structure through X-ray crystallography and spectroscopic methods. The compound’s molecular formula, $$ \text{C}6\text{H}9\text{ClN}_4 $$, and SMILES notation (CN(C)C1=NC=NC(=C1Cl)N) confirm its substitution pattern, while InChIKey (NVCRCQKNXXJEPK-UHFFFAOYSA-N) enables precise digital referencing in chemical databases. Predicted collision cross-section (CCS) data further support its physicochemical profiling, with adduct-specific values such as 134.0 Ų for [M+H]+ and 136.4 Ų for [M-H]- aiding in mass spectrometric identification.

Table 1: Structural and Physicochemical Properties of 5-Chloro-N4,N4-Dimethylpyrimidine-4,6-Diamine

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | $$ \text{C}6\text{H}9\text{ClN}_4 $$ |

| SMILES | CN(C)C1=NC=NC(=C1Cl)N |

| InChIKey | NVCRCQKNXXJEPK-UHFFFAOYSA-N |

| Predicted CCS ([M+H]+) | 134.0 Ų |

| Storage Conditions | Inert atmosphere, 2–8°C |

Relevance of Pyrimidine Derivatives in Contemporary Scientific Inquiry

Pyrimidine derivatives occupy a central role in modern medicinal chemistry due to their structural mimicry of endogenous nucleobases and adaptability in drug design. The dimethylamino and chlorine substituents in 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine enhance its electronic profile, making it a candidate for studying charge-transfer interactions in biological systems. Comparative analyses with simazine—a triazine herbicide—highlight similarities in chlorine and alkylamine substitution patterns, suggesting potential overlaps in molecular recognition mechanisms.

Contemporary research leverages such compounds for:

- Kinase Inhibition : The planar pyrimidine ring facilitates ATP-binding pocket interactions, with dimethylamino groups modulating solubility and target affinity.

- Antimicrobial Development : Chlorinated pyrimidines exhibit broad-spectrum activity by interfering with microbial folate synthesis.

- Chemical Biology Probes : Site-selective modifications enable the compound to act as a scaffold for fluorescent tags or photoaffinity labels.

The compound’s stability under inert storage conditions (2–8°C) further enhances its utility in long-term experimental studies. Recent advances in computational chemistry have also enabled virtual screening of its derivatives, with molecular docking studies predicting strong binding to proteins like dihydrofolate reductase—a target in antibiotic and anticancer therapies.

Scope and Objectives of Current Research on 5-Chloro-N4,N4-Dimethylpyrimidine-4,6-Diamine

Current investigations prioritize elucidating the compound’s reactivity and applications beyond foundational synthetic studies. Key objectives include:

Synthetic Optimization : Developing greener chlorination protocols using catalytic reagents instead of stoichiometric phosphorus oxychloride, reducing environmental impact while maintaining yield. For example, microwave-assisted synthesis is being explored to enhance reaction efficiency.

Structure-Activity Relationship (SAR) Profiling : Systematically varying substituents to assess how the chlorine atom’s position and dimethylamino groups influence bioactivity. Preliminary comparisons with 4-chloro-2,6-diaminopyrimidine ($$ \text{C}4\text{H}5\text{ClN}_4 $$) reveal that N4-dimethylation significantly alters electronic density, as evidenced by shifts in $$ ^{1}\text{H} $$-NMR chemical shifts.

Material Science Applications : Investigating its potential as a ligand in metal-organic frameworks (MOFs), where the pyrimidine nitrogen atoms could coordinate to transition metals like palladium or platinum. Such complexes may find use in heterogeneous catalysis or gas storage.

Table 2: Comparative Analysis of Chlorinated Pyrimidine Diamines

| Compound | Molecular Formula | Key Substitutions | Research Focus |

|---|---|---|---|

| 5-Chloro-N4,N4-dimethylpyrimidine-4,6-diamine | $$ \text{C}6\text{H}9\text{ClN}_4 $$ | 5-Cl, 4/6-N(CH₃)₂ | Kinase inhibition, MOFs |

| 4-Chloro-2,6-diaminopyrimidine | $$ \text{C}4\text{H}5\text{ClN}_4 $$ | 4-Cl, 2/6-NH₂ | Antifolate agents |

| 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine | $$ \text{C}6\text{H}9\text{ClN}_4 $$ | 6-Cl, 2/4-N(CH₃)₂ | Herbicide analogs |

Ongoing studies aim to bridge these interdisciplinary angles, positioning 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine as a versatile scaffold for both therapeutic and material innovations. Collaborative efforts between synthetic chemists and computational biologists are particularly focused on de novo design of derivatives with enhanced selectivity for disease-specific targets.

Properties

IUPAC Name |

5-chloro-4-N,4-N-dimethylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCRCQKNXXJEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1690551-04-2 | |

| Record name | 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine typically involves the chlorination of N4,N4-dimethylpyrimidine-4,6-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5th position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of 5-amino-N4,N4-dimethylpyrimidine-4,6-diamine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines depending on the nucleophile used.

Oxidation: Formation of N-oxides.

Reduction: Formation of 5-amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-N4,N4-dimethylpyrimidine-4,6-diamine has been investigated for its pharmacological activities, particularly:

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that similar pyrimidine compounds can act as inhibitors of protein kinases involved in oncogenesis .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by modulating cytokine production in various cellular models. This suggests its applicability in treating inflammatory diseases.

- Antiviral Activity : Certain derivatives have been explored for their ability to inhibit viral replication, making them candidates for antiviral drug development .

Agrochemical Applications

In addition to medicinal uses, 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine has potential applications in agrochemicals:

- Herbicides and Pesticides : The compound's structural features may contribute to the development of new herbicides or pesticides that target specific plant or insect pathways without affecting non-target species. Its ability to interact with biological systems makes it a candidate for further exploration in agricultural chemistry .

Case Studies

- FLT3 Inhibitors for Acute Myeloid Leukemia : Research has highlighted the role of pyrimidines in developing FLT3 inhibitors, which are crucial for treating acute myeloid leukemia. The structure of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine allows for modifications that enhance efficacy against FLT3 mutations .

- Development of Antiviral Agents : Studies have focused on synthesizing derivatives of this compound to evaluate their antiviral properties against various viruses. Initial findings suggest promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chlorine atom and dimethyl groups play a crucial role in its binding affinity and specificity towards molecular targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Chlorine Position : The presence of chlorine at C5 in the target compound distinguishes it from 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine (Cl at C6), which exhibits a larger dihedral angle (66.62°) due to steric effects from the phenyl group .

N4 Substitution : The dimethylamine group at N4 enhances solubility compared to bulkier substituents like phenyl or cyclopentyl .

Biological Activity : Ethynyl-substituted analogs (e.g., 5-ethynylpyrimidine-4,6-diamine ) show superior inhibitory activity against kinases, likely due to enhanced π-π stacking interactions .

Protein Aggregation Inhibition

Pyrimidine diamines share mechanistic similarities with RS-0406 , a pyridazine-diamine that disrupts α-synuclein fibrils by binding to β-sheet structures. However, the target compound’s chlorine substituent may reduce binding efficiency compared to hydroxylated analogs like RS-0406 .

Biological Activity

5-Chloro-N4,N4-dimethylpyrimidine-4,6-diamine (CAS No. 1690551-04-2) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₆H₉ClN₄

- Molecular Weight : 172.61546 g/mol

- Structural Characteristics : The compound features a chlorine atom at the 5-position and two dimethyl groups at the N4 positions of the pyrimidine ring, which influence its reactivity and biological interactions.

The biological activity of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways associated with cell proliferation and survival .

- Metabolic Transformation : The compound might undergo metabolic transformations that yield active metabolites contributing to its biological effects.

Anticancer Properties

Research indicates that 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine exhibits cytotoxic effects against various cancer cell lines. For example:

- Case Study : In vitro studies demonstrated significant inhibitory effects on tumor cell lines, with IC₅₀ values indicating potent activity against specific targets within these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria : Preliminary studies suggest it possesses antibacterial activity, making it a candidate for further exploration in developing antimicrobial agents .

Synthesis Methods

The synthesis of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine typically involves chlorination processes:

- Chlorination Reaction : The chlorination of N4,N4-dimethylpyrimidine-4,6-diamine is conducted using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5th position.

- Purification : The final product is purified through recrystallization or chromatography to achieve the desired purity levels .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-N4,N4-dimethylpyrimidine-4,6-diamine | Chlorine at C5; Dimethyl groups at N4 | Anticancer; Antimicrobial |

| 2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine | Chlorine at C2; Dimethyl groups at N4 | Limited data on biological effects |

| 6-Chloro-N4-methylpyrimidine-4,5-diamine | Chlorine at C6; Methyl group at N4 | Potentially similar activities |

Research Findings and Case Studies

- Inhibitory Effects on CDKs : A study highlighted the compound's ability to inhibit CDK2/cyclin E1 and CDK9/cyclin T1, correlating well with cytotoxicity observed in cancer cell lines .

- Antimicrobial Evaluation : Another research effort examined its efficacy against bacterial strains, revealing promising results that warrant further investigation into its mechanism and applications .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination of chloro-substituted pyrimidine precursors. For example, substituting chlorine atoms in 4,6-dichloropyrimidine with dimethylamine under controlled pH (8–10) and temperature (60–80°C) can yield the target compound. Solvent choice (e.g., THF or DMF) and catalyst presence (e.g., Pd/C for reductive steps) significantly impact reaction efficiency . Yield optimization may require factorial design to test variables like molar ratios, reaction time, and temperature gradients .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm substitution patterns (e.g., dimethyl groups at N4) and chlorine positioning.

- X-ray Crystallography: Resolves stereochemical ambiguities; dihedral angles between pyrimidine rings and substituents (e.g., 66.09° in analogous structures) validate spatial arrangements .

- Mass Spectrometry (HRMS): Verifies molecular weight (calculated: 201.65 g/mol) and isotopic patterns. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

Stability studies should test degradation kinetics under accelerated conditions:

- Thermal Stability: Thermogravimetric analysis (TGA) at 25–150°C.

- Photostability: UV-Vis exposure (e.g., 300–400 nm) to simulate light-induced decomposition.

- pH Sensitivity: Monitor hydrolysis in buffers (pH 3–11) via LC-MS. Pyrimidines generally degrade faster in acidic/basic media due to ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., chloro group susceptibility to nucleophilic attack).

- Molecular Docking: Simulate binding affinities with target enzymes (e.g., dihydrofolate reductase) by comparing pose energies and hydrogen-bonding networks. Validate predictions with in vitro assays .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Impurity Profiling: Trace impurities (e.g., nitro intermediates) may skew bioassay results. Use preparative HPLC to isolate pure batches .

- Steric/Electronic Analysis: Substituent effects (e.g., dimethyl groups hindering binding) can explain activity variations. Compare with analogs like 5-nitro-N4,N6-diphenyl derivatives .

- Replicate Under Standardized Conditions: Control variables like cell line viability, solvent (DMSO concentration), and exposure time .

Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing byproducts?

- Factors to Test: Temperature (50–100°C), solvent polarity (DMF vs. ethanol), and reagent stoichiometry (1:1 to 1:3 amine:chloropyrimidine).

- Response Variables: Yield, purity (HPLC area%), and byproduct formation. A 2³ factorial design identifies interactions (e.g., high temperature + polar solvent increases hydrolysis). Use ANOVA to rank significant factors .

Q. What role do theoretical frameworks (e.g., Hammett constants, QSAR) play in guiding structural modifications for enhanced properties?

- Hammett Constants (σ): Predict electronic effects of substituents (e.g., chloro vs. methyl groups) on pyrimidine reactivity.

- Quantitative Structure-Activity Relationship (QSAR): Correlate logP, polar surface area, and H-bond donors with biological activity. For example, increased hydrophobicity (logP > 2) may improve membrane permeability .

Methodological Considerations

Q. How to design a robust protocol for analyzing degradation products under oxidative stress?

Q. What are the best practices for reconciling crystallographic data with spectroscopic results in structural elucidation?

- Cross-Validation: Compare X-ray bond lengths/angles with DFT-optimized geometries.

- Dynamic NMR: Detect conformational flexibility (e.g., ring puckering) that crystallography may miss.

- Electron Density Maps: Check for disordered regions in crystallographic data, which might indicate polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.